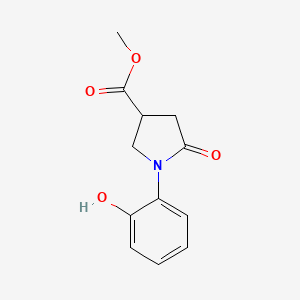

Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

Description

Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS: 139731-96-7) is a pyrrolidone-based ester featuring a 2-hydroxyphenyl substituent at the 1-position and a methyl ester at the 3-position of the pyrrolidine ring. This compound is synthesized via esterification of the corresponding carboxylic acid precursor using methanol and sulfuric acid as a catalyst, yielding a light grey solid with a melting point of 128–129°C . Its structure has been confirmed by spectroscopic methods (IR, NMR) and elemental analysis . The compound has shown promise as a scaffold for developing antimicrobial and anticancer agents due to its ability to form hydrazide derivatives, which exhibit structure-dependent bioactivity .

Properties

IUPAC Name |

methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-12(16)8-6-11(15)13(7-8)9-4-2-3-5-10(9)14/h2-5,8,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTQZGHXONCENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate pyrrolidine derivative under acidic or basic conditions. The reaction is followed by esterification to introduce the methyl ester group. Common reagents used in this synthesis include acetic anhydride, methanol, and catalytic amounts of acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of the pyrrolidone core allows for extensive modifications. Below is a detailed comparison with structurally related analogs:

Structural Modifications and Physicochemical Properties

Key Differences and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 5-chloro derivatives) enhance antioxidant activity and thermal stability (higher m.p.) . Hydroxyl position: The 2-hydroxyphenyl group (ortho) may facilitate hydrogen bonding in biological targets compared to the 3-hydroxyphenyl (meta) isomer . Aliphatic vs.

Biological Activity

Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents an in-depth analysis of its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula: C13H15NO3

- Molecular Weight: 235.26 g/mol

The compound features a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylate moiety, which are crucial for its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting various physiological processes.

- Receptor Interaction: It can interact with specific receptors, modulating their activity and influencing cellular responses.

- Antioxidant Properties: Preliminary studies suggest it may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study: A549 Lung Cancer Cells

In vitro studies utilizing the A549 human pulmonary cancer cell model revealed that this compound can induce cytotoxic effects comparable to established chemotherapeutic agents like cisplatin. The IC50 values indicate its effectiveness in inhibiting cell growth .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against Gram-positive pathogens. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Klebsiella pneumoniae

These findings suggest its potential as a therapeutic candidate for combating multidrug-resistant infections .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | Methoxy group substitution | Enhanced solubility and stability |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Chloro substituent | Potentially improved antimicrobial properties |

| Methyl 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydroxyl group at para position | Different reactivity patterns compared to ortho-substituted analogs |

This table highlights how the positioning and nature of substituents influence the biological activity and therapeutic potential of these compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate?

The compound is typically synthesized via esterification of the parent carboxylic acid. A reflux reaction with methanol and sulfuric acid (catalytic) for 2 hours yields the methyl ester derivative with a 78.8% yield. Purification involves dissolving the product in 5% NaOH, followed by acidification to pH 2 for precipitation . Alternative routes include multi-step protocols starting from 2-amino-4-methylphenol and itaconic acid, followed by esterification and functional group modifications .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | 78.8% | IR (1741 cm⁻¹ for ester CO), elemental analysis |

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns and esterification.

- FT-IR : Identifies functional groups (e.g., 1741 cm⁻¹ for ester carbonyl, 1656 cm⁻¹ for lactam carbonyl) .

- Elemental Analysis : Validates purity and empirical formula (e.g., C₁₂H₁₃NO₄) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks using software like SHELXL .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for stereoisomers of this compound?

Diastereoselective synthesis involves neutralizing dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides. This method ensures stereochemical control, yielding methyl (2R*,3R*)-3-aryl(pyrolidinone) carboxylates with defined configurations. Reaction optimization includes solvent selection, temperature control, and chiral auxiliary use .

Example Workflow :

Q. What computational and crystallographic tools are used to model conformational dynamics and intermolecular interactions?

- SHELX Software Suite : Refines crystal structures, resolves twinning, and handles high-resolution data for small molecules. SHELXL is preferred for hydrogen-bonding network analysis .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters and molecular packing .

- Density Functional Theory (DFT) : Predicts puckering parameters (e.g., Cremer-Pople coordinates) for the pyrrolidinone ring, aligning with crystallographic data .

Case Study : Crystallographic analysis of methyl 3-aryl derivatives revealed a non-planar pyrrolidinone ring with puckering amplitudes (q₂ = 0.45 Å) and Φ angles consistent with computational models .

Q. How can researchers resolve contradictions in biological activity data for pyrrolidinone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:

- Dose-Response Profiling : Testing compounds across multiple concentrations in 2D/3D cell models .

- Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., halogenation at the 3,5-positions) to enhance selectivity .

- Target Validation : Using molecular docking to identify binding sites (e.g., colchicine-binding domains in microtubules) .

Example : Methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate showed enhanced cytotoxicity compared to the non-halogenated analog, attributed to improved membrane permeability .

Methodological Best Practices

Q. What strategies optimize reaction yields and purity in multi-step syntheses?

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazide derivatives) .

- Purification Protocols : Employ recrystallization (MeOH) or column chromatography for intermediates.

- Acid-Base Partitioning : Isolate the final product via pH-selective precipitation .

Q. How should researchers address challenges in crystallizing pyrrolidinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.